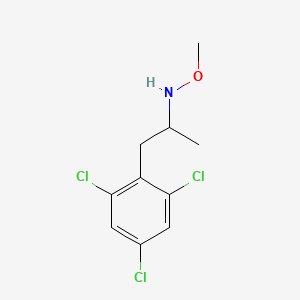

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No. B8391354

Key on ui cas rn:

1228284-78-3

M. Wt: 268.6 g/mol

InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09051272B2

Procedure details

To 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P3 (54.2 g; assay 98.4%; 0.20 mol) in acetic acid (115 g; 1.92 mol) was added sulphuric acid (22.5 g; assay 96%; 0.22 mol) at such a rate that the mixture could be kept at 20-23° C. Platinum on charcoal (5.9 g; Evonik F101 N/W 5%, water wet; assay 2.32% Pt) was added. The resulting mixture was transferred to an autoclave, which then was sealed and pressurized with hydrogen (0.8 MPa). The agitator of the autoclave was started and hydrogen pressure is maintained at 0.8 MPa. When no more hydrogen is consumed (usually after 5 hours), hydrogenation was interrupted by stopping agitation. Pressure was released and the atmosphere in the autoclave changed to nitrogen. The hydrogenation mixture was filtered in order to remove the heterogenous catalyst. To the filtrate was added water (220 g) and a pH-probe was mounted. Aqueous sodium hydroxide (304 g; assay 30%; 2.28 mol) was fed until pH is above 9. The resulting mixture was extracted with tert-butyl methyl ether (300 ml). Phases were allowed to separate. The (lower) aqueous phase was separated and discarded. The organic phase was washed with water (2×250 g) and evaporated to dryness. Crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (53.0 g; assay 93.7%; yield 92.4%) was obtained as clear oil.

Name

1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

92.4%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].C(O)(=O)C.S(=O)(=O)(O)O.[H][H].[OH-].[Na+]>[Pt]>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:4.5|

|

Inputs

Step One

|

Name

|

1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C

|

Step Two

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

22.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

304 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

5.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

could be kept at 20-23° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When no more hydrogen is consumed (usually after 5 hours), hydrogenation

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hydrogenation mixture was filtered in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the heterogenous catalyst

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the filtrate was added water (220 g)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with tert-butyl methyl ether (300 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The (lower) aqueous phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with water (2×250 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 53 g | |

| YIELD: PERCENTYIELD | 92.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |